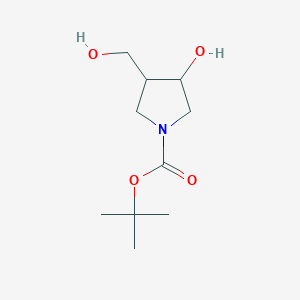
3-(2,5-Dichlorobenzoyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,5-Dichlorobenzoyl)thiophene” is a chemical compound with the molecular formula C11H6Cl2OS . It is a member of the thiophene family, which are heterocyclic compounds that play a vital role in various fields such as medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “3-(2,5-Dichlorobenzoyl)thiophene” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The compound also contains two chlorine atoms and a benzoyl group .
Chemical Reactions Analysis
Thiophene derivatives, including “3-(2,5-Dichlorobenzoyl)thiophene”, can participate in various chemical reactions. For instance, they can undergo condensation reactions, such as the Gewald reaction . They can also be involved in transition metal-catalyzed reactions for the synthesis of thiophene-based polymers .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Derivatives : Benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles have been synthesized and analyzed for antimicrobial and analgesic activities (Kumara et al., 2009).
- C-Arylation and Pharmacological Aspects : The study discusses the synthesis of various thiophene derivatives through a palladium-catalyzed Suzuki cross-coupling reaction, exploring their hemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
- Structural and Theoretical Studies : Investigations into the synthesis, characterization, and DFT calculations of 2,5-substituted thiophene derivatives have been conducted (Khan et al., 2015).
Chemical Reactions and Functionalization
- Full Functionalization of Thiophene Ring : A study presented a method for the full functionalization of all four positions of the thiophene ring, starting from 2,5-dichlorothiophene (Piller & Knochel, 2009).
- Novel Approach to Substituted Thiophenes : Research on a new approach to synthesizing 3-nitro-2-substituted thiophenes was explored (O' Connor et al., 2010).
Biological and Medicinal Applications
- Antimicrobial Studies : Synthesis and antimicrobial studies of some novel bis-[1,3,4]thiadiazole and bis-thiazole pendant to thieno[2,3-b]thiophene moiety were conducted, showing promising results (Kheder & Mabkhot, 2012).
- Organic Thin-Film Transistors : The synthesis and physicochemical properties of thiophene/arenesilole-containing pi-conjugated polymers for use in organic field-effect transistors were investigated (Usta et al., 2006).
Material Science and Electronics
- Electrochromic Polymers : Research on high-contrast electrochromic polymers derived from alkyl-derivatized poly(3,4-ethylenedioxythiophenes) for potential electronic applications was conducted (Sankaran & Reynolds, 1997).
Propriétés
IUPAC Name |
(2,5-dichlorophenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2OS/c12-8-1-2-10(13)9(5-8)11(14)7-3-4-15-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDCRXCCIJETNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=CSC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641856 |
Source


|
| Record name | (2,5-Dichlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dichlorobenzoyl)thiophene | |
CAS RN |
898771-54-5 |
Source


|
| Record name | (2,5-Dichlorophenyl)-3-thienylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dichlorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)








